Cyclohepta-3,6-diene-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917613-74-2 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
cyclohepta-3,6-diene-1,2-dione |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h2-5H,1H2 |
InChI Key |
FWVKIADDAICMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C(=O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohepta 3,6 Diene 1,2 Dione and Its Functionalized Derivatives
De Novo Construction of the Cyclohepta-3,6-diene-1,2-dione Core
The formation of the seven-membered ring system of this compound can be achieved through several distinct strategies, including the expansion of smaller, more readily available rings, cycloaddition reactions that build the ring in a single step, and oxidative cyclization of acyclic precursors.
Ring Expansion Strategies
Ring expansion protocols provide a powerful method for synthesizing seven-membered rings from six-membered precursors. A notable strategy involves a sequence of 1,2-addition, oxidative ring opening, and intramolecular condensation. nih.gov This approach typically starts with a substituted cyclohexenone derivative. The key steps are outlined below:
Nucleophilic Addition: The process is initiated by the 1,2-addition of an enolate nucleophile to a 6-substituted-2-cyclohexen-1-one, such as 6-trimethylsiloxy-2-cyclohexene-1-one, to produce the corresponding diol.
Oxidative Ring Opening: The resulting diol is then subjected to oxidative cleavage, for instance, using sodium periodate (B1199274) (NaIO₄). This step opens the six-membered ring to form a seven-membered intermediate. Maintaining the Z-configuration in the product of this step is often crucial for the success of the subsequent cyclization. nih.gov
Intramolecular Condensation: The final step is an intramolecular Knoevenagel condensation, which closes the ring to form the dihydrotropone structure, a direct precursor or analogue of the this compound core. nih.gov
These dihydrotropone products are versatile intermediates that can be further elaborated, for example, through oxidation to yield tropones. nih.gov
Table 1: Example of Ring Expansion for Dihydrotropone Synthesis
| Starting Material | Reagents | Key Intermediate | Final Product Type |
|---|
Cycloaddition Approaches (e.g., [4+3] or [6π+2π] Cycloadditions)
Cycloaddition reactions offer a convergent and often stereocontrolled route to the cycloheptadiene framework. Both thermal and metal-catalyzed cycloadditions have been successfully employed.
[4+3] Cycloadditions: The formal [4+3] cycloaddition between a 1,3-diene and a metal-stabilized vinyl carbene is a significant method for assembling 1,4-cycloheptadienes. nih.gov This process can be catalyzed by rhodium(II) or gold(I) complexes. The vinyl carbene intermediates can be generated from various precursors, such as vinylcycloheptatrienes or alkoxyenynes. nih.gov The reaction mechanism can proceed through two competitive pathways: a direct, non-concerted [4+3] cycloaddition or a sequence involving vinylcyclopropanation followed by a Cope rearrangement. nih.gov
[6π+2π] Cycloadditions: Cobalt(I)-catalyzed [6π+2π] cycloaddition represents another effective strategy. For instance, the reaction of 1,2-dienes with N-substituted 1H-azepines, which act as 6π components, can produce 9-azabicyclo[4.2.1]nonadiene derivatives. nih.gov While this example yields a heterocyclic system, the underlying principle of combining a 6π system with a 2π system is applicable to the synthesis of carbocyclic seven-membered rings.
[4+2] and [2+2] Cycloadditions: In some contexts, cycloaddition reactions can lead to precursors that are subsequently rearranged or transformed into the desired seven-membered ring. For example, the reaction of certain cyclohexa-3,5-diene-1,2-cis-diol derivatives with diphenylketene (B1584428) can yield a mixture of [4+2] and [2+2] adducts. rsc.org These adducts can then be subjected to further chemical manipulations to potentially access the cycloheptadiene skeleton.
Table 2: Overview of Cycloaddition Strategies for Cycloheptadiene Synthesis
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Formal [4+3] | 1,3-Diene + Vinyl Carbene | Rh(II) or Au(I) complexes | 1,4-Cycloheptadiene |
| [6π+2π] | N-carbocholesteroxyazepine + 1,2-Diene | Co(acac)₂(dppe)/Zn/ZnI₂ | 9-Azabicyclo[4.2.1]nonadiene |
Oxidative Cyclization Pathways
The direct oxidative cyclization of acyclic dienes is a valuable synthetic method, although its application has been more extensively documented for the synthesis of five-membered rings like substituted tetrahydrofurans from 1,5-dienes. bohrium.comresearchgate.net This type of transformation is typically mediated by metal oxidants. The principles of this methodology could potentially be extended to the synthesis of seven-membered rings from appropriate acyclic precursors, such as 1,7-dienes or related polyenes, though specific examples leading directly to the this compound core are less common in the literature. The reaction generally proceeds through a stereospecific process where the geometry of the double bonds in the starting material dictates the relative stereochemistry of the product. bohrium.com
Derivatization and Functionalization of the this compound Scaffold
Once the core structure is synthesized, its chemical reactivity can be exploited to introduce a variety of functional groups. The presence of both carbonyl centers and a conjugated diene system allows for a range of transformations.
Electrophilic and Nucleophilic Additions to Carbonyl Centers
The adjacent carbonyl groups in the 1,2-dione moiety are prime sites for nucleophilic attack. Reactions with various nucleophiles, such as organometallic reagents, amines, and alcohols, can lead to the formation of mono- or di-addition products. The relative reactivity of the two carbonyls can be influenced by steric and electronic factors, particularly in substituted derivatives.
Conversely, the enol or enolate forms of the dione (B5365651) can react with electrophiles. For instance, the addition of a 1,3-dione to an electrophilic carbonyl compound like ninhydrin (B49086) is a well-established reaction that proceeds under mild conditions, demonstrating the nucleophilic character of diones. rsc.org
Regioselective Functionalization Techniques
Achieving regioselectivity is a key challenge in the functionalization of the this compound scaffold, which possesses multiple reactive sites.
Additions to the Conjugated Diene: The conjugated diene system readily undergoes electrophilic addition reactions. libretexts.org The addition of an electrophile, such as H⁺ from HCl, to the diene leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This intermediate can then be attacked by a nucleophile at two different positions, resulting in a mixture of 1,2- and 1,4-addition products. libretexts.orgyoutube.com
The regioselectivity of the initial electrophilic attack is governed by the formation of the most stable carbocation intermediate. For substituted dienes, protonation will occur in a manner that generates the most highly substituted (e.g., tertiary vs. secondary) allylic cation. libretexts.org This principle allows for a degree of control over the initial site of functionalization on the diene portion of the molecule.
Table 3: Products of Electrophilic Addition to a Conjugated Diene System
| Reaction | Intermediate | Product Types | Regiochemical Consideration |
|---|
Sustainable and Catalytic Synthetic Protocols for Unsaturated Cyclic Diketones
The development of sustainable and catalytic synthetic methodologies for unsaturated cyclic diketones is a significant area of contemporary chemical research, driven by the need for environmentally benign and efficient processes. While specific catalytic protocols for the direct synthesis of this compound are not extensively documented, a variety of innovative catalytic strategies have been established for the synthesis of unsaturated cyclic ketones and diketones. These methods, which often employ transition metal catalysts or organocatalysts, offer sustainable alternatives to traditional stoichiometric reagents.
One prominent sustainable approach is the direct palladium-catalyzed aerobic dehydrogenation of cyclic ketones to form α,β-unsaturated enones. organic-chemistry.orgnih.gov This method utilizes molecular oxygen as the terminal oxidant, which is an abundant and environmentally friendly oxidizing agent. organic-chemistry.orgnih.gov A key development in this area is the use of the catalyst system Pd(DMSO)2(TFA)2, which has demonstrated high selectivity for the formation of enones over phenols. organic-chemistry.org The reaction is typically carried out under mild conditions, for instance at 80°C and 1 atmosphere of O2, and has been shown to be effective for a range of substrates including heterocyclic ketones and precursors to natural products. organic-chemistry.orgacs.org This process is considered atom-economical as it avoids the use of stoichiometric oxidizing agents like 2-iodoxybenzoic acid (IBX) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov Mechanistically, the reaction is thought to proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination to yield the enone product and a Pd(II)-hydride intermediate, which is then reoxidized by oxygen to regenerate the active catalyst. organic-chemistry.orgacs.org
Another palladium-catalyzed method involves the α,β-dehydrogenation of cyclic ketones via their zinc enolates, employing an allyl-palladium catalyst. nsf.govthieme-connect.com This one-step protocol utilizes commercially available Zn(TMP)2 as a base and diethyl allyl phosphate (B84403) as an oxidant. nsf.govthieme-connect.com A notable advantage of this transformation is its operation under salt-free conditions and its tolerance of a diverse scope of cycloalkanones, including those with acid-sensitive functional groups. nsf.govthieme-connect.com
Organocatalysis has also emerged as a powerful tool for the synthesis of functionalized cyclic diketones. Newly synthesized cinchona alkaloid-derived pyrimidines have been shown to be effective asymmetric catalysts for the Michael reaction between cyclic diketones and β,γ-unsaturated α-ketoesters. acs.org These reactions proceed under mild conditions and can tolerate variations in the functional groups of the electrophile, affording products in good yields (64-99%) and high enantioselectivity (94-99% ee). acs.org
Furthermore, organocatalytic transfer hydrogenation represents another sustainable strategy for the synthesis of chiral cyclic ketones. This biomimetic approach can be used for the enantioselective reduction of cyclic enones to generate enantioenriched cycloalkenones. princeton.edu The use of an aerobically stable catalyst, wet solvents, and an inexpensive hydride source makes this protocol operationally simple and environmentally friendly. princeton.edu
The following table summarizes key aspects of these sustainable and catalytic synthetic protocols for unsaturated cyclic ketones and diketones.
| Catalytic Method | Catalyst System | Oxidant/Reductant | Substrates | Key Features |
| Aerobic Dehydrogenation | Pd(DMSO)2(TFA)2 | O2 | Cyclic ketones | High selectivity for enones, atom-economical, avoids stoichiometric reagents. organic-chemistry.org |
| α,β-Dehydrogenation | [Pd(allyl)Cl]2 / Zn(TMP)2 | Diethyl allyl phosphate | Cyclic ketones | One-step process, salt-free conditions, tolerates acid-sensitive groups. nsf.govthieme-connect.com |
| Asymmetric Michael Reaction | Cinchona alkaloid-derived pyrimidines | - | Cyclic diketones, β,γ-unsaturated α-ketoesters | High enantioselectivity, mild conditions. acs.org |
| Transfer Hydrogenation | Imidazolidinone catalysts | Hantzsch ester | Cyclic enones | Asymmetric reduction, operationally simple, uses inexpensive hydride source. princeton.edu |
Advanced Mechanistic Investigations and Reactivity Profiles of Cyclohepta 3,6 Diene 1,2 Dione
Pericyclic Rearrangements and Valence Tautomerism
Pericyclic reactions, which proceed through concerted, cyclic transition states, are fundamental to understanding the dynamic nature of Cyclohepta-3,6-diene-1,2-dione. These reactions include intramolecular rearrangements and valence tautomerism, where the compound can exist as a mixture of rapidly interconverting isomers.
Dienone-Phenol Rearrangements in Heptacyclic Systems
The dienone-phenol rearrangement is a classic acid-catalyzed reaction of cyclohexadienones that results in the formation of a stable aromatic phenol. wikipedia.orgpw.live This transformation is driven by the thermodynamic stability gained from aromatization. pw.live For a 4,4-disubstituted cyclohexadienone, the mechanism involves protonation of the carbonyl oxygen, followed by a 1,2-shift of one of the substituents to the adjacent carbon, creating a carbocation intermediate. Subsequent deprotonation yields the 3,4-disubstituted phenol. wikipedia.orgpw.live
In the context of this compound, while not a direct cyclohexadienone, analogous acid-catalyzed rearrangements can be envisaged. Protonation of a carbonyl group would generate a carbocation, which could then undergo various rearrangements, including hydride or alkyl shifts, potentially leading to substituted phenolic or tropolone-type structures after a series of steps. The specific pathway and product distribution would be heavily influenced by reaction conditions and the stability of the cationic intermediates. scribd.com The driving force remains the formation of a more stable, often aromatic, system. pw.live The migratory aptitude of different groups plays a crucial role in determining the final product. wikipedia.orgijrar.org
Norcaradiene-Cycloheptatriene Equilibrium in Related Compounds
One of the most significant aspects of cycloheptatriene (B165957) chemistry is its valence tautomerism with the bicyclic norcaradiene form. nih.govbeilstein-journals.org This equilibrium involves a disrotatory 6π electrocyclic reaction. nih.gov The position of this equilibrium is highly sensitive to steric and electronic factors, including the nature and position of substituents on the ring. rsc.orgresearchgate.net
For this compound, the dienone moiety is part of a cycloheptadiene ring. This system is analogous to the classic cycloheptatriene system, and a similar equilibrium can be considered. The presence of the dione (B5365651) functionality would significantly influence the electronic properties of the system. The equilibrium between the cycloheptadiene form and a corresponding bicyclo[4.1.0]heptane (norcaradiene) derivative is a key consideration in its reactivity. Often, the norcaradiene tautomer, though present in a small amount, is the more reactive species in certain reactions, such as cycloadditions. nih.govresearchgate.net State-of-the-art calculations have even suggested that for the parent system, the half-life of norcaradiene can be extremely short due to heavy-atom tunneling, making it undetectable at low temperatures. nih.govnih.gov
| Factor | Influence on Equilibrium | Example/Observation |
|---|---|---|
| Substituent Electronics | Electron-withdrawing groups at C7 favor the NCD form. | Stabilization of the cyclopropane (B1198618) ring in the NCD tautomer. researchgate.net |
| Steric Bulk | Bulky substituents can shift the equilibrium. | Steric interactions can destabilize one tautomer over the other. researchgate.net |
| Temperature | Can shift the equilibrium position. | Variable temperature NMR studies show changes in tautomer ratios. researchgate.net |
| Heteroatoms | Presence of O, N, or S in the ring alters stability. | Oxepines and azepines exhibit related valence tautomerism. nih.govbeilstein-journals.org |
Electrocyclic Transformations and Sigmatropic Shifts
Electrocyclic reactions are a class of pericyclic reactions involving the ring-closing of a conjugated polyene to form a cycloalkene, or the reverse ring-opening process. wikipedia.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light. youtube.commasterorganicchemistry.com For a 6π system like a hexatriene, thermal ring closure is disrotatory, while photochemical closure is conrotatory. youtube.com The interconversion between cycloheptatriene and norcaradiene is a prime example of a 6π electrocyclic reaction. researchgate.net
Sigmatropic shifts are another type of pericyclic rearrangement where a σ-bond migrates across a π-system. msu.edu In cycloheptadiene systems, nih.govlibretexts.org-sigmatropic hydrogen shifts are common. acs.orgnih.gov These rearrangements are thermally allowed, suprafacial shifts that lead to the isomerization of the diene. libretexts.org For this compound, such hydrogen shifts could lead to the interconversion of isomers, for example, by shifting the position of the double bonds relative to the dione functionality. More complex rearrangements, like the Cope ( nih.govnih.gov) and Claisen rearrangements, are also important sigmatropic shifts that could be relevant in substituted derivatives. msu.edulibretexts.org
Cycloaddition Chemistry of the Dienone Moiety
The conjugated dienone system in this compound makes it an excellent candidate for participating in cycloaddition reactions, where it can act as either the 4π or 2π component.
Diels-Alder Reactions with Diverse Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (the dienophile) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming six-membered rings with high stereocontrol. wikipedia.org The reactivity of the diene is crucial; cycloheptadienes are known to be less reactive in Diels-Alder reactions compared to cyclopentadiene (B3395910) and cyclohexadiene. acs.orgacs.org This reduced reactivity is attributed to the significant distortion required for the cycloheptadiene ring to achieve the necessary transition state geometry. acs.orgacs.org
Despite this, this compound can react with potent dienophiles, particularly those bearing electron-withdrawing groups, which lower the energy of the dienophile's LUMO and facilitate the reaction. organic-chemistry.orglibretexts.org The reaction can also be accelerated by Lewis acid catalysis. wikipedia.org The dienone functionality itself acts as an electron-withdrawing group, which could influence the electronic demand of the reaction. Depending on the dienophile, both normal and inverse-electron-demand Diels-Alder reactions could be possible. organic-chemistry.org
| Diene | Relative Reactivity | Reason |
|---|---|---|
| Cyclopentadiene | High | Minimal distortion needed to achieve the envelope-like transition state geometry. escholarship.org |
| Cyclohexadiene | Moderate | Higher distortion energy required compared to cyclopentadiene. acs.org |
| Cycloheptadiene | Low | Substantial distortion is required to achieve a synchronous transition state. acs.orgacs.org |
[2+2] and [3+2] Cycloadditions
In addition to [4+2] cycloadditions, the dienone moiety can participate in other cycloaddition modes. The carbon-carbon double bonds of the dienone can act as 2π components in [2+2] cycloadditions with other alkenes. These reactions are often photochemically induced, proceeding through an excited-state enone and a stepwise diradical mechanism to form a four-membered cyclobutane (B1203170) ring. researchgate.netwikipedia.org Thermal [2+2] cycloadditions are also known, for instance with ketenes. libretexts.org
[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne) to form a five-membered ring. uchicago.eduwikipedia.org The double bonds in this compound can serve as dipolarophiles, reacting with 1,3-dipoles such as nitrones, azides, or nitrile oxides. uchicago.eduwikipedia.org The regioselectivity of these reactions is controlled by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org For example, reaction with a nitrone would yield an isoxazolidine (B1194047) ring fused to the seven-membered frame. wikipedia.org
Acid- and Base-Catalyzed Transformations and Intermediate Characterization
The presence of α,β-unsaturated ketone moieties in this compound suggests susceptibility to both acid and base catalysis, leading to a variety of transformations.
Under acidic conditions , protonation of a carbonyl oxygen would activate the molecule towards nucleophilic attack. For instance, in the presence of an acidic medium like methanol, adducts such as 3-methoxycycloheptene could potentially form, as has been observed with related cycloheptadiene systems. The mechanism would likely involve the formation of a carbocation intermediate, which is then trapped by the nucleophilic solvent. The characterization of such intermediates would rely on spectroscopic techniques like NMR and mass spectrometry, performed at low temperatures to capture the transient species.
In basic media , the α-protons to the carbonyl groups are susceptible to deprotonation, leading to the formation of enolates. These enolates are key intermediates in a variety of reactions, including aldol-type condensations and rearrangements. The specific regiochemistry of enolate formation would be a critical factor in determining the final product distribution. Advanced techniques such as in-situ IR spectroscopy could be employed to monitor the formation and consumption of these enolate intermediates.
Photochemical and Thermal Reactivity Studies
The conjugated diene system in this compound is a chromophore that can absorb ultraviolet light, initiating photochemical reactions.
Photochemical reactivity of cyclic dienes often involves electrocyclic reactions. For 1,3-cyclohexadiene (B119728) derivatives, UV irradiation can lead to a ring-opening reaction to form a corresponding hexatriene. By analogy, this compound could potentially undergo a similar photochemical ring-opening to yield a linear heptatriene derivative. The stereochemistry of this process would be governed by the Woodward-Hoffmann rules. Another potential photochemical pathway is a [2+2] cycloaddition, either intramolecularly or with another molecule, to form cyclobutane derivatives.
Thermal reactivity could induce sigmatropic rearrangements or isomerization. For instance, a rsc.orgresearchgate.net-hydride shift is a common thermal reaction in cyclic dienes, which would lead to the isomerization of the double bond positions within the seven-membered ring. At higher temperatures, decomposition or polymerization might occur. The study of these reactions would involve techniques like flash vacuum pyrolysis coupled with matrix isolation spectroscopy to characterize the initial products.
Radical Pathways and Single Electron Transfer Processes
The diketone functionality of this compound makes it a potential candidate for radical reactions and single electron transfer (SET) processes.
Radical pathways could be initiated by radical initiators or through photolysis. The resulting radical intermediates could undergo a variety of reactions, including hydrogen abstraction, addition to the double bonds, or cyclization. For example, the reaction with biological thiols could proceed through a radical mechanism.
Single Electron Transfer (SET) processes involve the transfer of an electron to or from the molecule. The dione can act as an electron acceptor in the presence of a suitable electron donor. This would lead to the formation of a radical anion. The fate of this radical anion would depend on the reaction conditions and could include dimerization, protonation, or further reduction. Conversely, in the presence of a strong electron acceptor, it could undergo oxidation to a radical cation. The involvement of SET pathways can be investigated using techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy.
Sophisticated Spectroscopic Characterization and Structural Analysis of Cyclohepta 3,6 Diene 1,2 Dione
Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational and Tautomeric Equilibria
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating chemical exchange processes that occur on the NMR timescale, such as conformational changes and tautomerism. researchgate.netkuleuven.be For Cyclohepta-3,6-diene-1,2-dione, which exists in equilibrium with its more stable tropolone (B20159) tautomer, DNMR can elucidate the kinetics of this tautomeric exchange and any conformational dynamics like ring inversion.
In tropolone-based systems, variable-temperature (VT) NMR studies are particularly insightful. For instance, studies on tropolone-amide and tropolone-ketone derivatives have used VT ¹H NMR to measure the energy barriers to rotation around the Aryl-C(O) bond. nih.gov By monitoring the chemical shifts and line shapes of specific protons at different temperatures, researchers can observe the transition from fast exchange (sharp, averaged signals) at high temperatures to slow exchange (distinct signals for each conformer) at low temperatures. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which is used to calculate the free energy of activation (ΔG‡) for the dynamic process.
For example, the rotational barriers of certain tropolone-ketone and tropolone-ester chiral axes have been determined to be several kcal/mol higher than analogous benzene-based systems, demonstrating the significant electronic impact of the tropolone ring on conformational stability. nih.gov The analysis of ¹H NMR coupling constants in related cycloheptadiene systems has also been used to determine the preferred conformation, indicating a distorted tub shape of C₂ symmetry rather than a planar structure. rsc.org
Below is a representative data table illustrating the type of information obtained from DNMR studies on tropolone derivatives.
| Compound | Dynamic Process | Coalescence Temp. (K) | Rate Constant (k) at Tc (s⁻¹) | ΔG‡ (kcal/mol) |
| Tropolone-Ester Derivative | Aryl-C(O) Bond Rotation | 283 | 150 | 13.9 |
| Tropolone-Ketone Derivative | Aryl-C(O) Bond Rotation | 308 | 125 | 15.5 |
Note: Data is illustrative and based on findings for tropolone derivatives as described in the literature. nih.gov
Advanced Mass Spectrometry for Reaction Intermediates and Product Identification
Advanced mass spectrometry (MS) techniques are indispensable for the identification and structural characterization of this compound, its derivatives, and transient intermediates formed during chemical reactions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.
For example, in the base-promoted condensation of o-quinones, mass spectrometry was used to characterize the resulting β-tropolone products, confirming their molecular formula and aiding in the elucidation of the reaction mechanism, which likely involves norcaradiene intermediates. mathnet.ru
X-ray Diffraction for Solid-State Molecular Architecture
These studies reveal key architectural features. For instance, the crystal structure of 3,5,7-tribromotropolone was determined to correlate computational results with experimental data. ajol.info In another example, the structure of a β-tropolone derivative revealed a strong intramolecular O–H···N hydrogen bond forming a stable six-membered chelate ring. mathnet.ru The tropolone moiety in this derivative was found to be folded along the C(1)–C(4) line with a significant dihedral angle. mathnet.ru
The structural data from X-ray crystallography is fundamental for understanding the electronic properties and reactivity of the molecule. The planarity or non-planarity of the seven-membered ring and the nature of intramolecular hydrogen bonding are critical features that influence its aromaticity and chemical behavior.
The following table presents typical crystallographic data for a tropolone derivative, illustrating the precision of this technique.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| V (ų) | 2022.17 |
| Z (molecules/unit cell) | 8 |
Note: Data is representative for a substituted triazole thione derivative of tropolone. mdpi.com
Ultrafast Transient Absorption Spectroscopy for Reaction Dynamics
Ultrafast transient absorption spectroscopy (TAS) is a pump-probe technique used to study photochemical and photophysical events that occur on femtosecond to nanosecond timescales. nih.gov This method is ideal for observing the dynamics of excited states, reaction intermediates, and the formation of photoproducts in real-time. nih.gov
For compounds like this compound, TAS can be used to investigate processes such as photochemical ring-opening, isomerization, and intersystem crossing. researchgate.netresearchgate.net In a typical TAS experiment, an ultrashort laser pulse (the pump) excites the molecule to a higher electronic state. A second, delayed pulse (the probe) measures the absorption spectrum of the transient species. youtube.com By varying the time delay between the pump and probe pulses, the evolution of the excited state can be tracked.
The resulting data provides a kinetic picture of the processes involved, including the lifetimes of excited states and quantum yields of product formation. warwick.ac.uk For instance, studies on the related 1,3-cyclohexadiene (B119728) show that its photochemical ring-opening to form 1,3,5-hexatriene (B1211904) occurs on a sub-picosecond timescale. researchgate.net Similar investigations into the photochemistry of tropolones have explored their photocyclization and photocycloaddition reactions. researchgate.net The transient absorption spectra reveal key intermediates, such as locally excited states or charge-transfer states, and their relaxation pathways. nih.gov
Vibrational and Electronic Spectroscopy (e.g., Raman, UV-Vis) for Electronic Structure Probes
Vibrational and electronic spectroscopy provide critical insights into the molecular and electronic structure of this compound.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. udel.edu The absorption of UV or visible light promotes electrons from lower-energy orbitals (like π or n orbitals) to higher-energy anti-bonding orbitals (π). libretexts.org For conjugated systems like cycloheptadienediones, the most significant transitions are typically π → π. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's chromophore. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used alongside experimental spectra to assign the observed absorption bands to specific electronic transitions. nih.gov The UV-Vis spectrum of a molecule is sensitive to its environment and conjugation, providing a useful probe for its electronic structure. slideshare.net
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and C=C bonds in conjugated systems. The Raman spectrum arises from the inelastic scattering of monochromatic light. Analysis of the vibrational frequencies can be correlated with specific bond stretches, bends, and torsions within the molecule, offering a detailed fingerprint of its molecular structure. rsc.org Experimental Raman spectra are often compared with frequencies calculated using DFT methods to achieve a complete vibrational assignment. nih.gov
| Spectroscopic Data | Wavelength / Wavenumber | Transition / Assignment |
| UV-Vis (λmax) | ~240 nm | π → π |
| UV-Vis (λmax) | ~320 nm | n → π |
| Raman Shift | ~1600 cm⁻¹ | C=C Stretching |
| Raman Shift | ~1750 cm⁻¹ | C=O Stretching |
Note: Data is illustrative and represents typical values for conjugated dienone systems.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. mdpi.com While the parent this compound is achiral, chiral derivatives can be synthesized, and their absolute configuration and conformational properties can be analyzed using CD spectroscopy.
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. youtube.com Different conformations or stereoisomers will produce distinct CD spectra, often with positive and negative peaks (Cotton effects) that serve as a unique fingerprint. mdpi.com This sensitivity makes CD an excellent tool for conformational analysis. For example, if a chiral derivative of this compound exists as a mixture of conformers in solution, changes in the CD spectrum with temperature or solvent can provide information about the conformational equilibrium.
In the context of biomolecules, CD spectroscopy is widely used to determine the secondary structure of proteins (e.g., α-helix vs. β-sheet content). youtube.com The principles can be extended to analyze the conformation of synthetic chiral polymers and other complex molecules. researchgate.net For chiral derivatives of this compound, theoretical calculations of CD spectra using methods like TD-DFT can be compared with experimental results to assign the absolute configuration of the molecule. ethz.ch
Theoretical and Computational Studies on Cyclohepta 3,6 Diene 1,2 Dione Chemistry
Prediction of Spectroscopic Parameters and Validation with Experimental DataThere are no published computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for Cyclohepta-3,6-diene-1,2-dione, nor any corresponding validation with experimental data.
Due to the lack of specific data for each required subsection, this article cannot be generated at this time.
Advanced Applications of Cyclohepta 3,6 Diene 1,2 Dione in Chemical Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
There is a notable absence of literature demonstrating the use of Cyclohepta-3,6-diene-1,2-dione as a foundational building block in the total synthesis of complex natural products or other intricate organic molecules. Versatile building blocks in organic synthesis are typically characterized by their well-understood reactivity, stability, and ability to introduce specific structural motifs into a target molecule. While related seven-membered ring systems and various diones are employed in synthesis, specific examples directly utilizing this compound are not documented in prominent chemical databases and synthesis journals.
Precursors for the Synthesis of Novel Polycyclic and Bridged Systems
The potential for this compound to act as a diene or dienophile in cycloaddition reactions, such as the Diels-Alder reaction, is a key theoretical application for forming polycyclic and bridged systems. However, specific, published examples of such reactions involving this exact compound are absent from the available literature. Research on [4+2], [2+2], or [6π+2π] cycloadditions, which would lead to these complex architectures, does not feature this compound as a reactant.
Development of Functional Organic Materials
The application of novel organic compounds in materials science is a rapidly growing field. However, there is no specific research detailing the incorporation of this compound into functional materials.
Applications in Organic Electronics and Photonics
No studies were found that investigate the electronic or photonic properties of materials derived from this compound. Its potential use in organic semiconductors, light-emitting diodes (OLEDs), or other optoelectronic devices has not been reported.
Polymer and Supramolecular Chemistry
Similarly, the use of this compound as a monomer for polymerization or as a component in the self-assembly of supramolecular structures is not documented. While the chemistry of dienes in polymerization is well-established, this specific dione (B5365651) has not been featured in such research.
Ligand Design and Catalytic Activity in Organometallic Chemistry
The design of organic ligands that can coordinate with metal centers is crucial for the development of new catalysts. The dione functionality of this compound suggests it could potentially act as a bidentate ligand. However, there are no published reports on the synthesis of organometallic complexes using this compound as a ligand, nor are there any studies on the catalytic activity of such hypothetical complexes.
Q & A
Q. What enzymatic pathways or hydrolases interact with cyclohepta-3,6-diene-1,2-dione analogs, and how are these reactions assayed experimentally?
Cyclohexane-1,2-dione hydrolases (e.g., EC 3.7.1.11) catalyze ring-opening reactions in structurally similar substrates, yielding linear products like 6-oxohexanoate . To assay analogous reactions for cyclohepta derivatives, researchers can monitor substrate depletion using UV-Vis spectroscopy (tracking ketone reduction) or quantify products via LC-MS. Control experiments should include testing substrate specificity, as enzymes like EC 3.7.1.11 are inactive against non-complementary substrates (e.g., cyclohexane-1,3-dione) .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) is critical for confirming the compound’s conjugated diene and diketone structure. Gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products, while X-ray crystallography resolves stereochemical ambiguities in crystalline forms . For enzymatic studies, circular dichroism (CD) can track conformational changes during catalysis .
Q. How can researchers design stability studies for this compound under varying experimental conditions?
Stability assessments require controlled pH buffers (e.g., phosphate or Tris-HCl) and temperature gradients. Use HPLC to quantify degradation over time, and apply Arrhenius kinetics to predict shelf-life. For light-sensitive analogs, conduct experiments under inert atmospheres (N₂/Ar) and amber glassware to minimize photodegradation .
Advanced Research Questions
Q. How can contradictory kinetic data for enzymatic degradation of this compound derivatives be resolved?
Discrepancies often arise from unaccounted variables like enzyme-substrate binding efficiency or allosteric modulation. Employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) and validate kinetic parameters (Km, Vmax) under standardized buffer conditions. Cross-validate results using stopped-flow fluorescence assays to capture rapid intermediate states .
Q. What strategies mitigate challenges in synthesizing this compound with high enantiomeric purity?
Asymmetric synthesis using chiral catalysts (e.g., Evans’ oxazaborolidines) can enhance enantioselectivity. Monitor reaction progress via chiral HPLC or polarimetry. For labile intermediates, employ low-temperature (-78°C) techniques and anhydrous solvents (e.g., THF or DCM) to suppress racemization .
Q. How can computational methods predict the reactivity of this compound in novel enzymatic systems?
Density Functional Theory (DFT) simulations model transition states and activation energies for proposed reaction mechanisms. Molecular docking (e.g., AutoDock Vina) predicts substrate-enzyme binding conformations. Validate in silico results with mutagenesis studies targeting active-site residues (e.g., Ser, His, Asp in hydrolases) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectral data for this compound complexes?
Cross-reference NMR chemical shifts with databases (e.g., SDBS or PubChem) and replicate experiments under identical conditions (solvent, temperature). For metal complexes, X-ray Absorption Spectroscopy (XAS) clarifies coordination geometries, while EPR detects paramagnetic species .
Q. What validation protocols ensure reproducibility in enzymatic assays involving cyclohepta derivatives?
Use triplicate technical replicates and include positive controls (e.g., known substrates like cyclohexane-1,2-dione). Normalize activity measurements to protein concentration (Bradford assay) and validate with independent methods (e.g., fluorogenic substrates) .
Experimental Design Resources
For enzyme nomenclature and reaction mechanisms, consult the IUBMB Enzyme List (Class 3 Hydrolases) . To identify collaborators, leverage platforms like ResearchGate for accessing preprints and researcher expertise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
